molecular formula C9H16ClN3O B13521131 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride

1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride

Katalognummer: B13521131
Molekulargewicht: 217.69 g/mol
InChI-Schlüssel: WWSWBSTUABVHAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a pyrazole ring and an oxane moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves the reaction of oxane derivatives with pyrazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds. Substitution reactions can result in various substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is unique due to its specific combination of the oxane and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H16ClN3O

Molekulargewicht

217.69 g/mol

IUPAC-Name

2-(oxan-4-ylmethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H15N3O.ClH/c10-9-1-4-11-12(9)7-8-2-5-13-6-3-8;/h1,4,8H,2-3,5-7,10H2;1H

InChI-Schlüssel

WWSWBSTUABVHAY-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1CN2C(=CC=N2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.